molecular formula C24H24N2O3 B2427111 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide CAS No. 942013-49-2

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B2427111
CAS No.: 942013-49-2
M. Wt: 388.467
InChI Key: KZLTXNBKTYRIEL-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is structurally complex, featuring a naphthalene ring, a piperidine ring, and an acetamide group. It has been studied for its potential as an inhibitor of various biological targets, making it a compound of interest in drug discovery and development.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential as an inhibitor of enzymes and receptors involved in various biological processes.

    Medicine: It shows promise as a lead compound in the development of new drugs for the treatment of diseases such as cancer and cardiovascular disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions

Mechanism of Action

Apixaban inhibits FXa from rabbits, rats, and dogs, an activity which parallels its antithrombotic potency in these species . Although Apixaban has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Safety and Hazards

Pre-clinical studies of Apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . Apixaban improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .

Preparation Methods

The synthesis of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: Starting from 4-chloronitrobenzene and piperidine, the piperidine ring is formed through a series of reactions, including nitration and reduction.

    Oxidation: The piperidine ring is oxidized to form the corresponding lactam using sodium chlorite under a CO2 atmosphere.

    Coupling with Naphthalene Derivative: The lactam is then coupled with a naphthalene derivative through a nucleophilic substitution reaction.

    Acetylation: The final step involves acetylation to introduce the acetamide group.

Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like sodium hydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives .

Comparison with Similar Compounds

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-(naphthalen-2-yloxy)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its potential to inhibit a broader range of biological targets compared to these similar compounds .

Properties

IUPAC Name

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-17-14-20(10-12-22(17)26-13-5-4-8-24(26)28)25-23(27)16-29-21-11-9-18-6-2-3-7-19(18)15-21/h2-3,6-7,9-12,14-15H,4-5,8,13,16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLTXNBKTYRIEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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